molecular formula C12H18F3NO5S B12330812 (S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate

(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12330812
M. Wt: 345.34 g/mol
InChI Key: UAAWMAOUVZMVKN-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a trifluoromethylsulfonyl groupThe presence of the trifluoromethylsulfonyl group enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the precursor to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photoredox catalysts can enhance the efficiency and yield of the reaction. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized intermediates .

Scientific Research Applications

(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate involves the generation of trifluoromethyl radicals. These radicals can participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its dihydropyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C12H18F3NO5S

Molecular Weight

345.34 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H18F3NO5S/c1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3/t8-/m0/s1

InChI Key

UAAWMAOUVZMVKN-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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